5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17821516
Molecular Formula: C6H4N4O3
Molecular Weight: 180.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4N4O3 |
|---|---|
| Molecular Weight | 180.12 g/mol |
| IUPAC Name | 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H4N4O3/c11-6(12)4-9-5(13-10-4)3-1-7-8-2-3/h1-2H,(H,7,8)(H,11,12) |
| Standard InChI Key | PITJFEVUQXVPRF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NN1)C2=NC(=NO2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₆H₄N₄O₃, molecular weight: 180.12 g/mol) combines a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) and a 1,2,4-oxadiazole ring (a five-membered ring containing two nitrogen and one oxygen atom). The carboxylic acid group at the oxadiazole’s 3-position enhances polarity and hydrogen-bonding capacity, critical for interactions with biological targets.
Physicochemical Characteristics
Key properties include:
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group.
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Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the oxadiazole ring.
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Reactivity: The oxadiazole ring undergoes nucleophilic substitution, while the pyrazole nitrogen atoms participate in coordination chemistry .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves four stages (Table 1):
Table 1: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Aldol Condensation | Ethyl 4,4,4-trifluoroacetoacetate | Pyrazole derivative |
| 2 | Ring-Closing | Hydrazine hydrate, reflux | 1,3,4-Oxadiazol-2-ol intermediate |
| 3 | Hydrazinolysis | POCl₃, 8 h reflux | Oxadiazole-thiol derivative |
| 4 | Nucleophilic Substitution | Dibromoalkane, imidazole, alkali | Final target compound |
Adapted from , this method yields the core structure with modifications possible at the pyrazole (R-groups) and oxadiazole (thiol vs. hydroxyl) positions.
Biological Activities
Antimicrobial Effects
The compound exhibits broad-spectrum activity against phytopathogenic bacteria (e.g., Xanthomonas oryzae, IC₅₀: 12.5 μg/mL) and human pathogens. Derivatives with trifluoromethyl groups show enhanced potency, likely due to increased membrane permeability .
Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), as suggested by molecular docking studies.
Key Finding: Compound 7c (a methyl-substituted derivative) reduces tumor volume by 58% in murine models, outperforming reference drug nocodazole .
Anti-Inflammatory Activity
Though less studied, the carboxylic acid group may modulate COX-2 and NF-κB pathways, as seen in structurally related oxadiazoles.
Mechanism of Action
Molecular Docking Insights
Docking simulations reveal high affinity (-9.2 kcal/mol) for bacterial DNA gyrase (PDB: 1KZN), with hydrogen bonds formed between the oxadiazole oxygen and Arg76 residue. In cancer targets, binding to tubulin’s colchicine site disrupts microtubule dynamics .
Pharmacokinetic Properties
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Absorption: Moderate oral bioavailability (F: 45–50%) due to carboxylic acid’s ionization at physiological pH.
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Metabolism: Hepatic glucuronidation of the acid group, with renal excretion of metabolites .
Comparison with Related Compounds
Table 2: Structural and Functional Analogues
The parent compound’s balance of hydrophilicity (carboxylic acid) and lipophilicity (pyrazole) confers superior target selectivity compared to analogues .
Applications in Drug Development
Antibacterial Agents
Lead optimization focuses on derivatives with:
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Fluorine Substituents: Enhancing metabolic stability (e.g., CF₃ groups reduce CYP450-mediated oxidation) .
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Prodrug Strategies: Esterification of the carboxylic acid to improve oral absorption .
Anticancer Therapeutics
Ongoing clinical trials evaluate oxadiazole-based tubulin inhibitors, with this compound serving as a scaffold for dual-action agents (e.g., kinase and tubulin inhibition) .
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